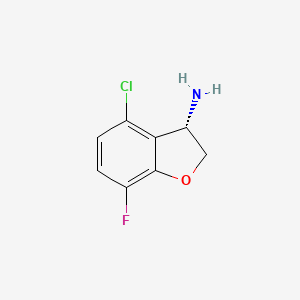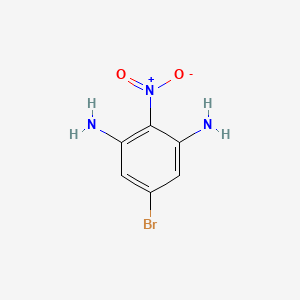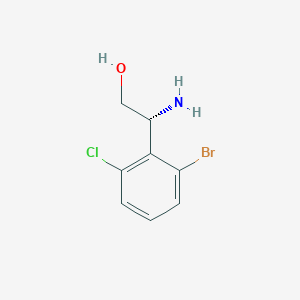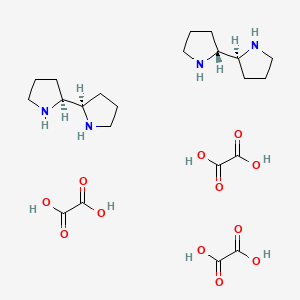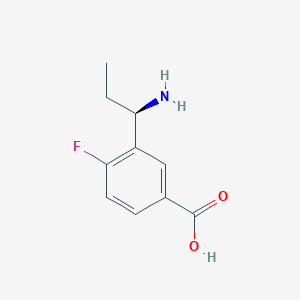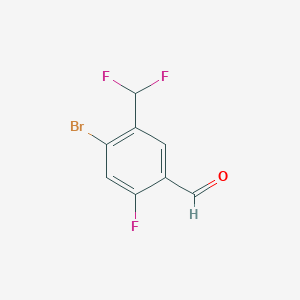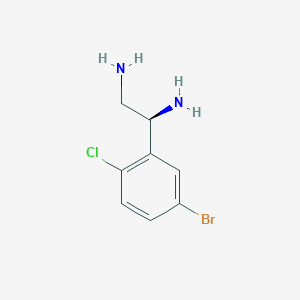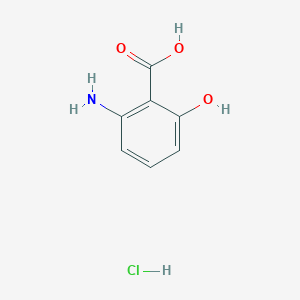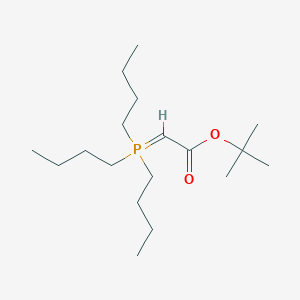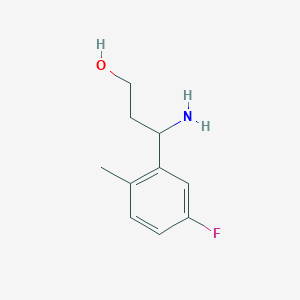
3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14FNO. This compound features a fluorinated aromatic ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aromatic Substitution: The synthesis of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol often begins with the fluorination of 2-methylphenyl derivatives. This can be achieved through electrophilic aromatic substitution using fluorinating agents such as Selectfluor.
Amination: The introduction of the amino group can be carried out via reductive amination. This involves the reaction of the fluorinated aromatic compound with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxylation: The hydroxyl group is typically introduced through a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with a hydroxylating agent such as sodium hydroxide under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and optimized reaction parameters are employed to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Hydroxylating Agents: Sodium hydroxide, hydrogen peroxide.
Major Products
Oxidation: Formation of 3-(5-fluoro-2-methylphenyl)propanal.
Reduction: Formation of 3-(5-fluoro-2-methylphenyl)propane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the fluorinated aromatic ring enhances specificity and stability. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-fluorophenyl)propan-1-ol
- 3-Amino-3-(2-methylphenyl)propan-1-ol
- 3-Amino-3-(5-chloro-2-methylphenyl)propan-1-ol
Uniqueness
3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination enhances its chemical stability and reactivity, making it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-8(11)6-9(7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3 |
InChI Key |
JWCDWPRUBSNVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


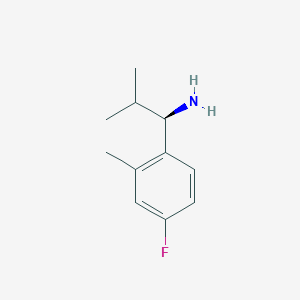
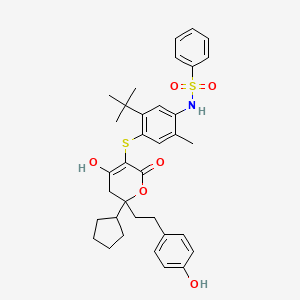
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
